BDP TR hydrazide
Description
Overview of Boron-Dipyrromethene (BODIPY) Fluorophores in Scientific Inquiry
Boron-Dipyrromethene (BODIPY) dyes, also known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, are a class of organic fluorophores widely utilized across numerous scientific disciplines. colab.wsnih.gov Since their initial synthesis in 1968, BODIPY derivatives have seen an exponential increase in applications, particularly in bioapplications. worldscientific.com Their popularity stems from a combination of excellent photophysical properties and the ease with which their structure can be chemically modified. colab.wsnih.gov
Key characteristics of BODIPY fluorophores include high fluorescence quantum yields, strong molar extinction coefficients, sharp absorption and emission bands, and remarkable photostability. colab.wsnih.govmdpi.comresearchgate.net These properties make them ideal for applications requiring sensitive and stable fluorescence detection. The tunable fluorescence capabilities of BODIPY derivatives are a significant advantage, allowing researchers to fine-tune absorption and emission wavelengths by modifying the core structure and adding functional groups. nih.gov
BODIPY dyes are employed in diverse research areas, including biomedicine, photocatalysis, analytical chemistry, and materials science. colab.ws They serve as fluorescent labels for biomolecules, photosensitizers for photodynamic and photothermal therapy, photocatalysts, and components in light-harvesting systems. colab.wsresearchgate.net Their ability to selectively stain cellular structures enables precise visualization of various biomolecules within live cells, facilitating a deeper understanding of biochemical processes. mdpi.com
Significance of Hydrazide Functionalization in Probe Design
The incorporation of a hydrazide functional group (-NH-NH₂) into fluorescent probe design is a crucial strategy for targeting and labeling specific biomolecules, particularly those containing carbonyl functionalities like aldehydes and ketones. medchemexpress.euantibodies.com Hydrazides readily react with these carbonyl groups to form stable hydrazone bonds. This reaction is highly selective and can be carried out under mild conditions, making it suitable for biological systems.
This selective reactivity is particularly valuable for labeling oxidized proteins, which often contain increased levels of protein carbonyls resulting from oxidative stress. bohrium.comnih.gov By conjugating a fluorophore, such as a BODIPY dye, to a hydrazide group, researchers can create probes that specifically target and visualize these carbonylated proteins. bohrium.comnih.gov This approach has been successfully applied in techniques like 2D-Oxi electrophoresis, flow cytometry, and microscopy for the detection and quantification of protein oxidative modifications. bohrium.comnih.gov
Beyond protein labeling, hydrazide-functionalized probes are also explored for sensing other targets, including hydrazine (B178648) itself and certain anions like fluoride. acs.orgacs.orgrsc.org The versatility of the hydrazide group allows for the design of probes with varied optical responses, such as ratiometric sensing, which can enhance the accuracy and reliability of measurements in complex biological environments. rsc.org
Evolution of BDP TR Hydrazide as a Research Tool
This compound represents an evolution in the design of fluorescent probes, combining the advantageous photophysical properties of the BODIPY core with the specific reactivity of the hydrazide functional group. BDP TR is a specific BODIPY dye optimized for the ROX (Texas Red) channel, exhibiting absorption and emission in the red region of the spectrum (approximately 589 nm absorption and 616 nm emission). antibodies.comlumiprobe.com This spectral range is often preferred for biological imaging due to reduced autofluorescence from cellular components compared to probes emitting in the green or blue regions.
The development of this compound provides a tool for researchers to leverage the brightness and photostability of the BDP TR fluorophore for targeted labeling of aldehydes and ketones. antibodies.comlumiprobe.comcenmed.com This makes it particularly useful for applications where specific biomolecules or cellular components with carbonyl groups need to be visualized or tracked.
The integration of the hydrazide function with the BDP TR core allows for the creation of probes that are both highly fluorescent and chemically reactive towards specific targets. This combination has facilitated advancements in various research areas, including cellular imaging and the study of protein modifications. bohrium.comnih.gov While information specifically detailing the historical "evolution" of this compound as a distinct tool is less prevalent in the search results compared to the broader use of BODIPY hydrazides, its existence as a commercially available, well-characterized compound highlights its established role as a valuable reagent in modern chemical biology and imaging research. antibodies.comlumiprobe.comcenmed.combroadpharm.commedchemexpress.comjinpanbio.com
Research findings demonstrate the utility of hydrazide-functionalized BODIPY probes, including this compound derivatives, in detecting carbonylated proteins, a key marker of oxidative stress. bohrium.comnih.gov These probes have shown good fluorescent properties, such as high quantum yields, and have been validated for use in techniques like 2D-Oxi electrophoresis, flow cytometry, and microscopy. bohrium.comnih.gov
Here is a summary of some key properties of this compound:
| Property | Value | Source |
| Appearance | Violet powder | antibodies.comlumiprobe.comjinpanbio.com |
| Absorption Maximum (λex) | 589 nm | antibodies.comlumiprobe.com |
| Emission Maximum (λem) | 616 nm | antibodies.comlumiprobe.com |
| Extinction Coefficient (ε) | 69000 M⁻¹cm⁻¹ | antibodies.comlumiprobe.com |
| Fluorescence Quantum Yield | 0.9 | antibodies.comlumiprobe.comcenmed.com |
| Molecular Formula | C₂₁H₁₈BClF₂N₄O₂S | antibodies.comlumiprobe.comcenmed.comjinpanbio.com |
| Molecular Weight | 474.72 kDa / 474.7 g/mol | antibodies.comlumiprobe.comcenmed.comjinpanbio.com |
| Solubility | Good in DMF, DMSO; Moderate in water | antibodies.comlumiprobe.comjinpanbio.com |
These properties underscore the potential of this compound as a bright and stable fluorescent label for applications requiring specific targeting of carbonyl-containing species in complex biological or chemical systems.
Structure
2D Structure
Properties
Molecular Formula |
C21H18BF2N4O2S+ |
|---|---|
Molecular Weight |
439.27 |
IUPAC Name |
[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]azanium;chloride |
InChI |
InChI=1S/C21H17BF2N4O2S.ClH/c23-22(24)27-15(12-16-6-10-19(28(16)22)20-2-1-11-31-20)5-9-18(27)14-3-7-17(8-4-14)30-13-21(29)26-25;/h1-12H,13,25H2,(H,26,29);1H |
InChI Key |
ACYGVTUSAQHXQL-UHFFFAOYSA-O |
SMILES |
[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)N[NH3+])(F)F.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP TR hydrazide |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Bdp Tr Hydrazide
Core Synthetic Methodologies for Hydrazide Formation
The formation of the hydrazide functional group is a critical step in the synthesis of BDP TR hydrazide. This transformation is typically achieved by reacting a carboxylic acid or its derivative (like an ester) with a hydrazine (B178648) source. Modern synthetic chemistry has developed several efficient methods to facilitate this reaction, enhancing yield, reducing reaction times, and improving safety and scalability.
Continuous Flow Synthesis Approaches for Acid Hydrazides
Continuous flow chemistry has emerged as a powerful technique for the synthesis of acid hydrazides from their corresponding carboxylic acids, offering significant advantages over traditional batch processing. This methodology allows for a scalable, controlled, and efficient production process.
Research has demonstrated a concise method for synthesizing a variety of acid hydrazides from mono- and di-carboxylic acids using a continuous flow system. osti.govacs.orgacs.org The process involves pumping a solution of the carboxylic acid (often in methanol (B129727) with a catalytic amount of sulfuric acid) and a solution of hydrazine hydrate (B1144303) through separate channels into a heated reactor coil where they mix and react. The product then flows out and can be collected after precipitation and filtration.
Key findings from these studies include:
Rapid Reactions: Residence times are remarkably short, typically ranging from 13 to 25 minutes. osti.govacs.org
High Yields: The conditions are amenable to a wide range of substrates, including aliphatic, aromatic, and heteroaromatic acids, with isolated yields generally falling between 65% and 91%. osti.govacs.org
Safety and Control: Flow chemistry mitigates safety concerns associated with handling energetic intermediates and allows for precise control over reaction parameters like temperature and reagent concentration, which can also be used to manage product precipitation. researchgate.net
| Starting Carboxylic Acid | Residence Time (min) | Isolated Yield (%) |
| Azelaic Acid | 13 | 91% |
| Adipic Acid | 13 | 91% |
| Benzoic Acid | 25 | 68% |
| Heptanoic Acid | 13 | 81% |
This table presents a selection of results from continuous flow synthesis of various acid hydrazides, demonstrating the efficiency of the method. osti.govacs.org
Microwave-Assisted Single-Step Synthesis of Hydrazides
Microwave-assisted synthesis offers a green and highly accelerated alternative to conventional methods for preparing acid hydrazides. Traditionally, this synthesis is a two-step process involving esterification of the carboxylic acid followed by treatment with hydrazine hydrate, which can require long reflux times (hours to days). nih.gov Microwave irradiation facilitates a direct, single-step conversion of carboxylic acids to hydrazides, often under solvent-free conditions. nih.gov
This technique has been successfully applied to synthesize the acid hydrazides of several non-steroidal anti-inflammatory drugs (NSAIDs). The key advantages observed are:
Drastically Reduced Reaction Times: Reactions that take many hours conventionally can be completed in just a few minutes. For example, the synthesis of fenamic acid hydrazides was achieved in 4-12 minutes. nih.gov
Excellent Yields: The microwave-assisted single-step method often provides superior yields compared to the multi-step conventional approach. Yields for fenamic acid hydrazides were in the 82-96% range. nih.gov
Simplicity and Efficiency: The process is experimentally simple, cost-effective, and more environmentally friendly due to the reduction or elimination of solvents and significantly lower energy consumption. nih.govmdpi.comresearchgate.net
| Compound | Conventional Method (Time / Overall Yield) | Microwave Method (Time / Yield) |
| Diclofenac Hydrazide | ~15-20 hours / Lower Yield | 3 min / 86.7% |
| Indomethacin Hydrazide | ~15-20 hours / Lower Yield | 10 min / 40.9% |
| Mefenamic Acid Hydrazide | 28 hours / 64% | 4 min / 96% |
This table compares the reaction times and yields for the synthesis of selected acid hydrazides using conventional heating versus a direct, one-step microwave-assisted approach. nih.govresearchgate.net
Hydrazine-Mediated Cyclization and Oxidation Pathways in BODIPY Analogues
The direct introduction of a hydrazide or hydrazine group onto the BODIPY core is a key strategy for producing this compound and related probes. A highly effective method is the facile nucleophilic substitution of a halogen atom on the BODIPY core with hydrazine. acs.org
Specifically, meso-halogenated BODIPYs, such as 8-chloro-BODIPY, have been shown to be flexible starting materials. researchgate.net They react smoothly with nucleophiles like hydrazine hydrate. acs.orgacs.org This reaction can be completed rapidly, for instance, within 5 minutes, to afford the corresponding BODIPY-substituted hydrazine in good yield (e.g., 60%). acs.org This direct attachment provides a straightforward route to the target molecule.
Further research into hydrazine-appended BODIPY dyes shows that the incorporation of the dye influences the chemical properties of the hydrazine fragment. Computational analysis suggests that the BODIPY core makes the hydrazine group more susceptible to transferring hydrogen equivalents as protons and hydrides. rsc.org The redox events of the BODIPY core can also be used to manipulate the mechanism of this transfer. rsc.org While cyclization is a known reaction pathway for some hydrazine derivatives, the primary documented pathway for creating BODIPY hydrazides is direct substitution. Subsequent reactions of the appended hydrazine, such as forming hydrazones with aldehydes, are common and can lead to "turn-on" fluorescent probes. acs.orgnih.gov
Functional Group Derivatization and Linker Incorporation
To enhance the utility of this compound, particularly in biological applications, it is often necessary to introduce additional functional groups or spacer units. These modifications can improve solubility, provide attachment points for other molecules, or tune the dye's properties.
Strategies for Carboxyl-Functionalized Derivatives
The synthesis of this compound typically begins with a precursor molecule, BDP TR carboxylic acid. lumiprobe.commedchemexpress.com This carboxyl group serves as the reactive handle for the subsequent introduction of the hydrazide moiety. The functionalization of the BODIPY core with a carboxylic acid can be achieved by incorporating an acid-bearing substituent at the meso-position of the dye. colab.ws
This strategy provides a versatile intermediate. The terminal carboxylic acid can be activated (e.g., using EDC or HATU) to react with primary amines, or it can be directly reacted with hydrazine hydrate to form the desired hydrazide. broadpharm.com This approach allows for the modular construction of the final probe, where the core dye is first synthesized and purified before the reactive hydrazide group is introduced.
Introduction of Amine and Ethylene (B1197577) Glycol Spacers
Incorporating spacers between the BDP TR fluorophore and the terminal hydrazide group is a common strategy to impart desirable properties. These linkers can prevent quenching of the dye by a conjugated biomolecule and improve aqueous solubility.
Ethylene Glycol Spacers: Poly(ethylene glycol) (PEG) chains are frequently attached to BODIPY dyes to improve their water solubility and biocompatibility, which is crucial for biological imaging. nih.gov Studies have shown that decorating BODIPY derivatives with branched ethylene glycol moieties enhances their suitability for applications like photodynamic therapy. rsc.org These spacers can be introduced on the meso-phenyl ring of the BODIPY core. rsc.org
Amine and Alkyl Spacers: Amine-containing linkers are also used to create space and provide synthetic handles. For example, a derivative of BDP TR is available as an N-hydroxysuccinimide (NHS) ester containing a long linker based on aminohexanoic acid (a C6 spacer). lumiprobe.com This demonstrates a strategy where an alkyl chain with a terminal amine (which is later functionalized) is used as a spacer. The synthesis of BODIPY-amino acid conjugates is another route to introduce biocompatible linkers. nih.govmdpi.comacs.org These linkers can be incorporated into the precursor molecule before the final conversion to the hydrazide.
Site-Specific Modification for Bio-orthogonal Ligation
Bio-orthogonal ligation refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.govresearchgate.net this compound serves as a valuable tool in this context, acting as a fluorescent probe that can be specifically attached to biomolecules. The strategy relies on the selective reaction of the hydrazide moiety with a unique functional group—an aldehyde or a ketone—that has been site-specifically introduced into a target protein, glycan, or other biopolymer. nih.govnih.gov
The introduction of this reactive carbonyl handle can be achieved through several methods. One prominent technique is the genetic incorporation of an unnatural amino acid containing an aldehyde group, such as L-3-formyltyrosine, into the polypeptide chain of a protein. nih.gov This allows for the precise placement of the reactive partner for this compound at a predetermined site. Another widely used method involves the chemical modification of existing biomolecules. For instance, the vicinal diols present in carbohydrates, such as those on glycoproteins, can be gently oxidized using sodium periodate (B1199274) to generate reactive aldehydes. thermofisher.comnih.gov This method is frequently used to label cell-surface glycoproteins for imaging and analysis. thermofisher.com The subsequent reaction of this compound with these engineered or generated carbonyl groups forms a stable covalent bond, achieving site-specific fluorescent labeling. nih.govthermofisher.com
Preparation of Hydrazone Intermediates and Conjugates
The core of this compound's utility as a labeling agent is its condensation reaction with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone linkage. lumiprobe.commdpi.com This reaction is a cornerstone of bioconjugation chemistry, providing a reliable method for attaching the BDP TR fluorophore to a target molecule. nih.gov The reaction can proceed efficiently in aqueous buffers, a critical requirement for biological applications, and its rate can be significantly enhanced through the use of aniline (B41778) as a catalyst. thermofisher.com
A key feature of this conjugation is the change in the photophysical properties of the fluorophore upon hydrazone formation. nih.gov For many BODIPY-based hydrazines and hydrazides, the unreacted probe is weakly fluorescent. nih.gov However, the formation of the hydrazone C=N double bond extends the π-conjugated system of the dye, resulting in a substantial increase in fluorescence quantum yield and a bathochromic (red) shift in both the absorption and emission spectra. nih.govnih.gov This "turn-on" characteristic is highly advantageous as it reduces background signal from unreacted probes, improving the signal-to-noise ratio in imaging experiments. nih.gov
The nature of the carbonyl compound also influences the resulting spectral properties. nih.gov Reaction with an aromatic aldehyde typically produces a more significant red shift compared to reaction with an aliphatic aldehyde. nih.gov This spectral differentiation allows for the potential to distinguish between different types of labeled molecules within the same system. nih.gov While the resulting hydrazone bond is relatively stable, it can be further stabilized by reduction with sodium borohydride (B1222165) to form a hydrazine linkage. thermofisher.com
Table 1: Spectroscopic Properties of BDP-Hydrazone Derivatives in Dioxane Data adapted from studies on a closely related 3-chloro-5-hydrazino-BDP fluorophore, demonstrating the principle of spectral shifts upon hydrazone formation.
| Compound Type | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) | Spectral Shift (Emission) |
| Unreacted BDP-Hydrazine | 478 nm | 522 nm | Low | N/A |
| Aliphatic Hydrazone (from propanal) | 513 nm | 543 nm | 0.11 | +21 nm |
| Aromatic Hydrazone (from benzaldehyde) | 531 nm | 559 nm | 0.21 | +37 nm |
| Aromatic Hydrazone (from salicylaldehyde) | 528 nm | 564 nm | 0.21 | +42 nm |
Photophysical Principles and Mechanistic Insights for Bdp Tr Hydrazide Probes
Fundamental Fluorescence Mechanisms in BODIPY Systems
The fluorescence of BODIPY dyes like BDP TR is governed by a series of excited-state processes. The efficiency of light emission is highly sensitive to the molecular structure and its immediate environment. Key mechanisms that control the fluorescence output include Photoinduced Electron Transfer (PeT), other excited-state decay pathways, and the degree of conformational freedom within the molecule.
Photoinduced Electron Transfer (PeT) is a primary mechanism for controlling the fluorescence of many molecular probes. nih.govmdpi.com In a typical PeT-based probe, the fluorophore (the BODIPY core) is linked to a quencher unit—an electron-rich or electron-poor moiety. nih.gov In the case of BDP TR hydrazide, the hydrazide group itself can act as an electron-donating quenching unit.
Upon excitation of the BODIPY fluorophore with light, an electron from the highest occupied molecular orbital (HOMO) is promoted to the lowest unoccupied molecular orbital (LUMO). If the HOMO of the attached quencher (the hydrazide group) is of sufficiently high energy, it can donate an electron to the now-vacant HOMO of the excited fluorophore. nih.gov This process effectively quenches the fluorescence, providing a non-radiative pathway for the excited state to return to the ground state. The this compound molecule is, therefore, initially in a weakly fluorescent or non-fluorescent "off" state. nih.gov When the probe reacts with a target analyte, the electronic properties of the hydrazide group are altered, disrupting the PeT process and restoring the intense fluorescence of the BODIPY core, leading to a "turn-on" signal. nih.gov
The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is a critical measure of a fluorophore's brightness. This yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways from the excited state. Besides PeT, other non-radiative processes include internal conversion and intersystem crossing.
Internal conversion is a process where the molecule relaxes to the ground state without emitting light, often through molecular vibrations and rotations. Ultrafast transient absorption spectroscopy studies on related systems show that excited states can decay exponentially within picoseconds via internal conversion. mdpi.com Charge separation and subsequent rapid charge recombination can also occur, providing another non-radiative route back to the ground state. rsc.org The rates of these competing processes dictate the lifetime of the excited state and, consequently, the efficiency of fluorescence. researchgate.net For BODIPY dyes, structural modifications that limit these non-radiative pathways are crucial for achieving high quantum yields.
The photophysical performance of BODIPY dyes is significantly influenced by their structural rigidity. BODIPY dyes generally have a rigid core structure, which contributes to their high quantum yields by minimizing energy loss through vibrational and rotational modes. When parts of the molecule are free to rotate, such as phenyl groups often attached to the BODIPY core, they can create non-radiative decay channels that decrease the fluorescence quantum yield.
Mechanisms of Analyte Recognition and Signal Transduction
This compound is designed to detect and quantify carbonyl compounds, specifically aldehydes and ketones. lumiprobe.comglpbio.cn Its function relies on a specific chemical reaction that forms a stable covalent bond with the analyte, which in turn triggers a distinct change in the probe's fluorescence output.
The sensing mechanism of this compound is based on the formation of a hydrazone bond. The hydrazide functional group (-CONHNH₂) reacts with the carbonyl group (C=O) of an aldehyde or ketone. This condensation reaction, which typically occurs at or near neutral pH, results in the formation of a stable C=N double bond, covalently linking the BDP TR fluorophore to the target analyte. nih.govmdpi.com
This reaction is highly specific for carbonyl groups, making this compound a selective tool for labeling molecules containing these functionalities, such as proteins with specifically introduced aldehyde or ketone groups. nih.gov For instance, research has shown that BODIPY-hydrazine derivatives react with salicylaldehyde (B1680747) and propanal to form the corresponding hydrazones under conditions suitable for protein labeling. nih.gov
| Reactant 1 | Reactant 2 (Analyte) | Resulting Linkage | Product Class |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) | Covalent C=N Bond | Hydrazone |
| This compound | Ketone (R-CO-R') | Covalent C=N Bond | Hydrazone |
The covalent attachment of an analyte via hydrazone formation serves as the signal transduction mechanism, typically resulting in a "turn-on" fluorescence response. nih.govrsc.org As described in section 3.1.1, the this compound probe is initially in a low-fluorescence state due to the quenching effect of the hydrazide moiety, likely through a PeT process.
The formation of the hydrazone bond alters the electronic structure of the linkage. The lone pair of electrons on the terminal nitrogen of the hydrazide, which participates in quenching, becomes involved in the newly formed C=N double bond. This change disrupts or eliminates the PeT pathway. nih.gov With the quenching mechanism deactivated, the BODIPY core can once again undergo efficient radiative decay, resulting in a significant increase in fluorescence quantum yield and a bright emission in the Texas Red/ROX channel. nih.govglpbio.cn Studies on analogous BODIPY-hydrazines have demonstrated that hydrazone formation leads to a stronger fluorescence signal and a red shift in the emission spectrum. nih.gov
| Probe State | Dominant Process | Fluorescence Quantum Yield | Fluorescence State |
|---|---|---|---|
| This compound (Unreacted) | Photoinduced Electron Transfer (PeT) | Low | "Off" (Weakly Fluorescent) |
| BDP TR Hydrazone (Reacted with Aldehyde/Ketone) | Fluorescence Emission | High | "On" (Strongly Fluorescent) |
This robust turn-on mechanism provides a high signal-to-background ratio, making this compound a sensitive probe for the detection and imaging of aldehydes and ketones in various research applications.
Advanced Spectroscopic and Analytical Characterization Methodologies
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to understanding the molecular structure and behavior of BDP TR hydrazide. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint that reveals information about its electronic transitions, functional groups, and atomic connectivity.
UV-Visible absorption spectroscopy is a key technique for characterizing the electronic properties of this compound. The absorption of ultraviolet or visible radiation corresponds to the excitation of outer electrons, primarily through π → π* transitions within the compound's extensive conjugated system. shu.ac.uk The core structure of borondipyrromethene (BDP) derivatives features functional groups with valence electrons that have low excitation energy, leading to strong absorption in the visible region of the spectrum. shu.ac.uk
The absorption spectrum of this compound exhibits a characteristic strong absorption band. The solvent environment can influence the absorption spectrum; for instance, shifts to shorter wavelengths (blue shifts) can occur with increasing solvent polarity due to the solvation of lone pairs of electrons. shu.ac.uk For this compound, the primary absorption maximum is recorded at 589 nm. antibodies.com
Table 1: UV-Visible Absorption Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Absorption Maximum (λmax) | 589 nm | antibodies.com |
Fluorescence spectroscopy provides insight into the de-excitation pathways of the molecule after it has absorbed light. This compound is known for its strong fluorescence in the red portion of the visible spectrum, making it a valuable fluorescent probe. lumiprobe.com Upon excitation at its absorption maximum, it emits light at a longer wavelength, a phenomenon known as the Stokes shift.
The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the fluorescence process. This compound exhibits a very high quantum yield, indicating that it is a highly efficient fluorophore. antibodies.comlumiprobe.com The emission maximum for this compound is 616 nm, and its fluorescence quantum yield is 0.9. antibodies.com In related BDP-hydrazone systems, the formation of the hydrazone from a BDP-hydrazine precursor can induce a significant increase in the fluorescence quantum yield and a red shift in the emission spectrum. nih.govnih.gov
Table 2: Fluorescence Emission Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Emission Maximum (λem) | 616 nm | antibodies.com |
In the characterization of this compound, ¹H NMR is used to identify the number and environment of all protons in the molecule. slideshare.net The chemical shift (δ) of each proton signal gives information about its electronic environment, while the splitting patterns (spin-spin coupling) reveal adjacent protons, allowing for the assembly of molecular fragments. core.ac.uk Two-dimensional NMR experiments, such as COSY and HMQC/HSQC, can further establish proton-proton and proton-carbon correlations to build the complete molecular skeleton. core.ac.uk The purity of this compound is often confirmed using ¹H NMR spectroscopy. antibodies.com
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govwwjmrd.com Each functional group has a characteristic vibrational frequency, making the FTIR spectrum a molecular fingerprint.
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure around a specific element, often a metal atom. nih.govnih.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances and coordination numbers of neighboring atoms. nih.govmdpi.com
While specific XAS studies on this compound are not prevalent, this technique would be highly relevant for investigating the compound's interaction with metal ions. uiowa.edu If this compound were used as a chelating agent, XAS could be employed to characterize the resulting metal complex, providing precise information on the coordination environment around the bound metal ion. researchgate.net
Chromatographic Purification and Purity Assessment
To ensure the reliability of spectroscopic data and subsequent applications, the purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification and purity analysis of such fluorescent dyes.
In this technique, the compound is passed through a column under high pressure, and its components are separated based on their differential interactions with the stationary phase. The purity of this compound is typically determined by HPLC, often coupled with a mass spectrometer (HPLC-MS). antibodies.com This hyphenated technique not only separates the target compound from any impurities but also confirms its identity by providing its mass-to-charge ratio, ensuring a purity level often exceeding 95%. antibodies.com
Structural Analysis through X-ray Diffraction
X-ray diffraction techniques are indispensable for the direct determination of the three-dimensional structure of crystalline solids at the atomic level.
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining the molecular structure of a compound. rigaku.commdpi.com This technique involves irradiating a single, well-ordered crystal of the compound with an X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. rigaku.com By analyzing the positions and intensities of the diffracted X-rays, it is possible to construct a three-dimensional electron density map of the molecule, from which the precise coordinates of each atom can be determined.
Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the crystal structure of a solid sample. nih.gov Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. nih.gov The sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffractogram, a plot of scattered intensity versus the diffraction angle (2θ), is characteristic of the crystalline phases present in the sample. researchgate.net
PXRD is a powerful tool for the identification of organic dyestuffs and can be used to distinguish between different polymorphic forms of a compound. acs.orgacs.orgdtic.mil Each polymorph, having a unique crystal lattice, will produce a distinct powder diffraction pattern. dtic.mil For this compound, PXRD could be employed to characterize the crystalline form of the bulk material and to ensure batch-to-batch consistency.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. mdpi.commdpi.com This analysis partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. The resulting Hirshfeld surface provides a graphical representation of the intermolecular contacts.
Advanced Analytical Techniques for Specific Research Contexts
In addition to the core techniques described above, a variety of other advanced analytical methods can be applied to characterize this compound in specific research contexts. These can include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation in solution, mass spectrometry for accurate molecular weight determination, and various fluorescence spectroscopy techniques to probe the photophysical properties of the dye in different environments. The choice of technique is dictated by the specific information required for a particular application.
Mass Spectrometry (MS, HPLC-MS, ESI(+)-MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a cornerstone analytical technique for the characterization of "this compound," providing precise information about its molecular weight and structural integrity. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is commonly employed to confirm the purity of the compound, often reported to be 95% or higher. antibodies.comlumiprobe.comlumiprobe.com
Electrospray ionization mass spectrometry in the positive ion mode (ESI(+)-MS) is utilized to determine the molecular weight of "this compound." The analysis typically reveals a molecular weight of 474.72 g/mol , corresponding to its molecular formula, C21H18BClF2N4O2S. antibodies.comlumiprobe.comlumiprobe.com This technique provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+, confirming the identity of the compound.
In conjugation reactions, where "this compound" is used to label other molecules, mass spectrometry is essential for verifying the successful labeling. A characteristic mass shift of 419.1 u is observed after conjugation, corresponding to the mass of the BDP TR core attached to the target molecule. antibodies.comlumiprobe.comlumiprobe.com While detailed public fragmentation analysis data is not extensively available, such studies would typically involve tandem mass spectrometry (MS/MS) to elucidate the fragmentation pathways, providing further structural confirmation by identifying characteristic fragments of the borondipyrromethene core and the hydrazide functional group.
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 474.72 g/mol | antibodies.comlumiprobe.comlumiprobe.com |
| Molecular Formula | C21H18BClF2N4O2S | antibodies.comlumiprobe.comlumiprobe.com |
| Purity (via HPLC-MS) | ≥ 95% | antibodies.comlumiprobe.com |
| Mass Spec M+ Shift after Conjugation | 419.1 | antibodies.comlumiprobe.comlumiprobe.com |
Electrochemical Determination of Redox Properties
The electrochemical properties of BODIPY dyes, the class of compounds to which "this compound" belongs, are critical for understanding their behavior in various applications, including fluorescence imaging and as photosensitizers. The redox potentials of these dyes influence their electron transfer capabilities and photostability.
For instance, studies on related BODIPY compounds have shown that functionalization can significantly impact their photophysical and electrochemical properties. nih.gov The hydrazide group in "this compound" is an electron-withdrawing group, which would be expected to influence the electron density of the BODIPY core and, consequently, its redox potentials. However, without direct experimental data from cyclic voltammetry or similar techniques for "this compound," a precise determination of its redox properties remains speculative. Further research is required to experimentally determine the specific oxidation and reduction potentials of this compound.
Thermogravimetric Analysis (TGA) for Thermal Stability
There is currently no publicly available thermogravimetric analysis data specifically for "this compound." However, BODIPY dyes, in general, are known for their excellent thermal stability. nih.gov This high thermal stability is one of the key advantages of this class of fluorophores.
A typical TGA experiment for a stable compound like a BODIPY dye would be expected to show minimal mass loss until a high temperature is reached, at which point a sharp decrease in mass would indicate the onset of thermal decomposition. For "this compound," the analysis would reveal the temperature at which the hydrazide functional group and the core borondipyrromethene structure begin to degrade. This information is valuable for determining the compound's suitability for applications that may involve elevated temperatures and for establishing appropriate storage and handling conditions. Without experimental TGA data, the precise decomposition temperature of "this compound" is unknown.
Applications in Advanced Chemical and Biological Research
Fluorescent Labeling and Imaging in Cellular Systems
The inherent fluorescence and chemical reactivity of BDP TR hydrazide facilitate its use in labeling cellular components and processes, enabling their visualization through fluorescence microscopy and other imaging techniques. antibodies.comlumiprobe.com
This compound is utilized for labeling biomolecules within live cells, allowing for real-time monitoring of dynamic cellular processes. Its properties, such as brightness and photostability, are advantageous for sustained observation without significant signal degradation. ruixibiotech.comantibodies.comlumiprobe.comantibodies.com The ability to label specific targets within the complex cellular environment provides insights into their localization, movement, and interactions over time.
The hydrazide functional group of this compound allows its participation in bio-orthogonal reactions. ruixibiotech.com Bio-orthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. escholarship.orgpapyrusbio.commdpi.com Hydrazide groups can react with aldehydes and ketones to form stable hydrazone linkages, a type of ligation that can be performed under physiological conditions. antibodies.comlumiprobe.comantibodies.comescholarship.orglumiprobe.com This reactivity enables the selective labeling of biomolecules that have been functionalized with or inherently contain carbonyl groups, facilitating studies of protein interactions, dynamics, and other biological phenomena in living organisms.
Utilization in In Vitro Diagnostic Research and Immunoassays
This compound is employed in various in vitro diagnostic research applications, particularly within the field of immunoassays. axispharm.comaxispharm.com Its fluorescent properties are leveraged for the sensitive detection and quantification of target biomolecules in these assay formats.
In Chemiluminescence Immunoassays (CLIA), while the primary signal is chemiluminescence, fluorescent dyes like BDP TR can be incorporated for various purposes, such as labeling antibodies or other assay components for method development, validation, or as part of multi-modal detection strategies. axispharm.comaxispharm.com CLIA is known for its high sensitivity in detecting low concentrations of analytes. sigmaaldrich.comgbc.com.tw
This compound finds application in Enzyme-Linked Immunosorbent Assays (ELISA). axispharm.comaxispharm.com In ELISA, an enzyme conjugated to an antibody generates a detectable signal. While traditional ELISA often uses colorimetric substrates, fluorescent dyes such as BDP TR can be used in conjunction with appropriate enzyme-substrate systems to produce a fluorescent signal, offering an alternative detection method that can provide high sensitivity. sigmaaldrich.com
This compound is directly utilized in Fluorescence Immunoassays (FIA). axispharm.comaxispharm.com In these assays, the BDP TR fluorophore is typically conjugated to an antibody or antigen. The formation of immune complexes is then detected and quantified by measuring the fluorescence signal emitted by the BDP TR label. The brightness and spectral properties of BDP TR contribute to the sensitivity and performance of these assays. ruixibiotech.comantibodies.comlumiprobe.comantibodies.com
The spectral properties of this compound, including its absorption and emission maxima and fluorescence quantum yield, are key characteristics that determine its utility in these applications. These properties can be summarized in a table format.
| Property | Value | Unit | Source |
| Absorption Maximum | 589 | nm | antibodies.comlumiprobe.com |
| Extinction Coefficient | 69000 | L⋅mol⁻¹⋅cm⁻¹ | antibodies.comlumiprobe.comcenmed.com |
| Emission Maximum | 616 | nm | antibodies.comlumiprobe.com |
| Fluorescence Quantum Yield | 0.9 | - | antibodies.comlumiprobe.comcenmed.com |
| Molecular Weight | 474.72 | g/mol | antibodies.comlumiprobe.comcenmed.com |
| PubChem CID | 2183473-49-4 | - | antibodies.comcenmed.combroadpharm.com |
Note: The data above could be presented in an interactive table format in a digital medium, allowing for sorting and filtering.
Application in Nucleic Acid Research
BDP TR and its derivatives find utility in nucleic acid research, particularly in techniques requiring fluorescent labeling for detection and quantification.
Fluorescent Labeling in Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR)
Fluorescent dyes, including BDP variants like BDP TR, are used as labels in PCR and quantitative PCR (qPCR) assays. The high sensitivity offered by these dyes enables accurate quantification of nucleic acids, which is valuable in genetic research and diagnostics . The use of fluorescent labels in PCR allows for real-time monitoring of DNA amplification.
Aid in RNA Isolation and Characterization
Fluorescent compounds can assist in the isolation and characterization of RNA molecules. By providing a detectable fluorescent signal, these compounds can be used during separation techniques such as electrophoresis, facilitating the visualization and analysis of RNA . While the search results specifically mention the aid in RNA isolation and characterization in the context of a BDP TR tetrazine derivative, the principle of using a fluorescent tag like this compound to visualize and track biomolecules during isolation and characterization procedures is applicable. Methods for RNA isolation often involve steps where labeling could be beneficial for monitoring or analysis nih.gov.
Probing Protein Chemistry and Interactions
The reactive hydrazide group of this compound makes it particularly relevant for studying protein chemistry, especially modifications involving carbonyl groups.
Chemical Proteomics and Nanoparticle Activation Studies
BDP TR and its derivatives are utilized in chemical proteomics and studies involving nanoparticle activation . Chemical proteomics often involves the use of chemical probes to study protein function, interactions, and modifications within complex biological systems. The brightness, photostability, and compatibility with bioorthogonal reactions, such as those involving tetrazine and trans-cyclooctene (B1233481) (TCO) derivatives, make BDP TR variants useful in chemical proteomics . While this compound specifically reacts with carbonyls, other BDP TR derivatives like tetrazine or NHS ester are used for labeling proteins and other biomolecules for various proteomic applications lumiprobe.com. The use of BDP TR in nanoparticle activation studies suggests its potential role in developing fluorescently-tagged nanoparticles for targeted delivery or imaging, where the fluorescent properties are key for tracking and monitoring ruixibiotech.com.
Development of Theranostic Agents for Research Purposes
BODIPY dyes, including the BDP TR core, have been explored in the development of theranostic agents for research applications. Theranostics combines therapeutic and diagnostic capabilities. In this context, BDP TR's fluorescent properties can be utilized for imaging or sensing, while conjugated therapeutic components provide treatment. Research has involved designing constructs that combine BDP TR with therapeutic agents. These constructs are intended to achieve selective drug release in response to specific cellular conditions, aiming to enhance treatment efficacy and minimize off-target effects in research models lumiprobe.com. The ability to selectively deliver and visualize therapeutic payloads makes BODIPY-based compounds promising candidates for investigating targeted therapies. BODIPY dyes, in general, are discussed as multifunctional theranostic reagents in biomedicine, highlighting their potential in this evolving field nih.gov.
Integration in Materials Science for Optoelectronic Applications
The favorable photophysical characteristics of BODIPY dyes, such as high fluorescence quantum yields and photostability, contribute to their integration into materials science, particularly for optoelectronic applications wikipedia.org. These dyes are considered promising components in organic electronics, including organic light-emitting diodes (OLEDs), laser systems, and photovoltaic devices nih.govwikipedia.orglumiprobe.com.
Research has investigated the incorporation of BODIPY dyes, including those with characteristics similar to BDP TR, into organic solar cells (OSCs). The goal is to enhance the power conversion efficiency (PCE) of these devices. The integration of such dyes can potentially improve charge transport properties and enhance light absorption characteristics, leading to higher PCEs lumiprobe.comwikipedia.org. Studies on BODIPY-based organic photovoltaics have demonstrated their potential in achieving notable efficiencies lumiprobe.com.
BODIPY dyes are utilized in the development of advanced organic materials. Their versatile structure allows for chemical modifications that can tailor their properties for specific material applications cenmed.com. The integration of these fluorescent dyes can impart desired optical and electronic functionalities to organic materials, contributing to the creation of new materials with enhanced performance in various technological domains lumiprobe.com.
Fluorescent Sensing for Specific Chemical Entities
This compound's defining feature for sensing applications is its hydrazide functional group, which is reactive towards carbonyl compounds. This reactivity forms the basis for its use as a fluorescent probe for specific chemical entities containing aldehyde or ketone moieties.
This compound is explicitly designed as a reactive derivative for the labeling of aldehydes and ketones cenmed.comnih.govnih.govuni.lu. The reaction between the hydrazide group of this compound and the carbonyl group of an aldehyde results in the formation of a stable hydrazone bond uni.lu. This reaction can be coupled with the fluorescent properties of the BDP TR moiety to enable the selective detection of aldehydes. Hydrazide-based dyes, including this compound, are employed for labeling carbonyl compounds in various research contexts nih.govuni.lu. This selective reactivity allows this compound to function as a fluorescent sensor that can indicate the presence of aldehydes through a change in fluorescence properties upon hydrazone formation. Fluorescent probes, including those based on the BODIPY core, have been developed for the selective monitoring of aldehydes.
The spectral properties of BDP TR, which are relevant to its use as a fluorescent sensor, are detailed in the table below.
| Property | Value Units | Source Index |
| Excitation/Absorption Max | 589 nm | nih.govnih.govuni.lu |
| Emission Maximum | 616 nm | nih.govnih.govuni.lu |
| Extinction Coefficient (ε) | 69000 L⋅mol⁻¹⋅cm⁻¹ | nih.govnih.govuni.lu |
| Fluorescence Quantum Yield | 0.9 | nih.govnih.govuni.lu |
Selective Sensing of Metal Ions (e.g., Fe3+)
While the this compound compound itself is primarily utilized as a reactive label for carbonyl groups, the broader class of BODIPY dyes has been extensively explored for the development of fluorescent sensors for various analytes, including metal ions such as Fe3+. The sensing mechanisms often rely on changes in fluorescence intensity or wavelength upon binding to the target metal ion. For instance, some BODIPY-based probes designed for Fe3+ detection exhibit a fluorescence enhancement response, attributed to effects like chelation-enhanced fluorescence (CHEF) lumiprobe.com. Other mechanisms, such as paramagnetic quenching by Fe3+, can lead to a decrease in fluorescence intensity wikipedia.org.
Research findings on BODIPY-based sensors for Fe3+ have demonstrated high selectivity over other common metal ions lumiprobe.comnih.gov. For example, a BODIPY-pyridylhydrazone probe showed a selective fluorescent enhancement towards Fe3+ in mixed aqueous solutions, with a demonstrated 1:1 binding mode between the probe and Fe3+ lumiprobe.com. Another study utilizing a rhodamine-naphthalimide dyad, which also incorporates a sensing mechanism for Fe3+, highlighted the involvement of specific coordination sites in the metal complex formation, leading to distinct fluorescence profiles nih.gov.
In the context of this compound, its direct application as a selective Fe3+ sensor is not explicitly detailed in the provided search results. However, its hydrazide moiety serves as a versatile linker, allowing the BDP TR fluorophore to be conjugated to molecules that are designed with specific metal-chelating sites. Thus, this compound can be a component in the synthesis of more complex probes where a separate chelating unit is responsible for the selective binding of metal ions like Fe3+, and the BDP TR fluorophore provides the fluorescent readout. The conjugation via the hydrazide group would enable the labeling of carbonyl-containing sensing molecules, facilitating their detection and analysis in various assays.
Fluorescence Polarization Assays for Molecular Binding Studies
This compound is well-suited for use in fluorescence polarization (FP) assays lumiprobe.comnih.govantibodies.com. FP is a widely used technique for monitoring molecular interactions in solution, including protein-ligand binding, protein-DNA interactions, and enzymatic activity. The principle of FP is based on the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. A smaller, unbound fluorescent molecule rotates rapidly in solution, resulting in a low polarization value. When the fluorescent molecule binds to a larger molecule, its rotation slows down, leading to a higher polarization value.
The BDP TR fluorophore, the core of this compound, possesses properties that make it particularly useful for FP assays, such as high brightness and a relatively long excited-state lifetime. The hydrazide functional group in this compound is key to its application in FP assays as it allows for straightforward conjugation to molecules containing aldehyde or ketone groups antibodies.com. This reactivity is particularly valuable for labeling biomolecules such as carbohydrates, which often have reducing ends with aldehyde functionalities.
Theoretical and Computational Investigations of Bdp Tr Hydrazide Systems
Computational Chemistry Approaches for Excited-State Properties
The fluorescent properties of BDP TR hydrazide and related BODIPY derivatives are governed by their behavior in electronically excited states. Computational chemistry offers a suite of tools to investigate these properties, providing a molecular-level understanding of the absorption and emission of light. A primary method for studying these phenomena is Time-Dependent Density Functional Theory (TDDFT). nih.govnih.gov
TDDFT is employed to calculate the vertical excitation energies, which correspond to the absorption maxima seen in UV-Vis spectroscopy. nih.gov This method can also map out the potential energy surfaces of the excited states, which is crucial for understanding photochemical and photophysical reaction pathways, such as excited-state intramolecular proton transfer (ESIPT). nih.govmdpi.com
For BODIPY-appended hydrazine (B178648) systems, computational analyses have revealed that excited-state transitions can involve a charge-separated state. nih.govresearchgate.net Specifically, calculations have shown transitions from the arene-hydrazine moiety to the BODIPY dye (HOMO-1 to LUMO), which are not present in similar molecules without the hydrazine group. nih.gov This charge-transfer character is critical to the sensing mechanism of many fluorescent probes. The excited-state lifetimes of BODIPY-hydrazide complexes, which are on the order of 2-6 nanoseconds, can also be rationalized through computational analysis of the nature of the singlet excited state. nih.govresearchgate.net
Key computational findings for related systems include:
Excitation Mechanism: Identification of specific molecular orbitals involved in the electronic transition, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Charge Transfer: Analysis of charge redistribution upon photoexcitation, which can lead to the formation of a charge-separated state crucial for fluorescence modulation. nih.gov
Structural Relaxation: Investigation of how the molecule's geometry changes in the excited state, which can influence fluorescence emission wavelengths and quantum yields. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Predictions
Density Functional Theory (DFT) is a cornerstone of computational investigations into the ground-state electronic structure of molecules like this compound. researchgate.net By approximating the many-electron wavefunction using electron density, DFT provides a computationally efficient yet accurate method for predicting molecular geometries, orbital energies, and other electronic properties. researchgate.netmdpi.com For BODIPY-hydrazide systems, DFT calculations, often using functionals like M06-2X or B3LYP, have been instrumental in understanding their fundamental chemical behavior. nih.govnih.gov
DFT calculations provide detailed information on:
Optimized Geometries: Predicting bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For instance, structural analysis of a BODIPY-appended hydrazine revealed a nearly planar BODIPY core, with the proximal nitrogen atom of the hydrazine group exhibiting a trigonal planar geometry. nih.gov
Electronic Properties: Calculating the energies of the HOMO and LUMO. The energy gap between these frontier orbitals is a key determinant of the molecule's spectroscopic properties and reactivity. rsc.org
Spectroscopic Predictions: The outputs of DFT calculations, such as vibrational frequencies, can be used to interpret experimental infrared (IR) and Raman spectra. Furthermore, TDDFT, an extension of DFT, is used to predict electronic absorption spectra, showing strong correlation with experimental results. nih.gov
Computational studies on related hydrazide-hydrazone systems have demonstrated that DFT can effectively model the geometrical and electronic structural features of both the free ligand and its metal complexes. nih.gov These calculations support experimental findings and help elucidate sensing mechanisms, such as the blocking of photoinduced electron transfer (PET) upon coordination with a metal ion, which leads to a "turn-on" fluorescence response. rsc.org
| Parameter | Description | Typical Finding/Application | Reference |
|---|---|---|---|
| Optimized Geometry | Calculation of the lowest energy structure (bond lengths, angles). | Reveals planarity of the BODIPY core and the geometry of the hydrazine substituent. | nih.gov |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Correlates with the wavelength of maximum absorption and indicates electronic stability. | rsc.org |
| NBO/Mulliken Charges | Distribution of electron charge among the atoms in the molecule. | Helps understand reactivity, sites of metal chelation, and charge transfer upon excitation. | nih.gov |
| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Aids in the assignment of peaks in experimental IR and Raman spectra. | researchgate.net |
Molecular Dynamics Simulations for Interfacial Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govdovepress.com While direct MD studies on this compound are not widely published, the methodology is highly applicable for understanding its interactions with its environment, such as solvent molecules, biological macromolecules, or surfaces. nih.govmdpi.com
An MD simulation models the system at an atomistic level, where the forces between atoms are described by a molecular mechanics force field. nih.gov By solving Newton's equations of motion, the trajectory of every atom in the system can be tracked over time, providing a dynamic view of molecular behavior. dovepress.com
For a probe like this compound, MD simulations could be used to investigate:
Solvation Effects: How the probe interacts with and orients itself in different solvents, which can influence its photophysical properties.
Membrane Interactions: The location, orientation, and dynamics of the probe when embedded within a lipid bilayer, which is crucial for applications in cell imaging. mdpi.com
Binding to Biomolecules: The process of a probe binding to a target protein, revealing the specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. nih.gov
The general workflow for such a simulation involves system preparation, energy minimization, equilibration at a defined temperature and pressure, and a final production run from which data is collected and analyzed. dovepress.com Analysis of the resulting trajectories can yield information on binding free energies, conformational changes, and the stability of molecular complexes. nih.gov
Modeling of Metal-Ligand Chelation and Binding Affinity
The hydrazide moiety in this compound provides a potential binding site for metal ions, a feature commonly exploited in the design of chemosensors. nih.govresearchgate.net Computational modeling, particularly using quantum chemical calculations like DFT, is essential for understanding the thermodynamics and structural aspects of metal-ligand chelation. mdpi.com
These computational models can predict:
Binding Stoichiometry: Determining the most stable ratio of ligand to metal ion, which is often confirmed experimentally using methods like Job's plots. rsc.orgnih.gov
Coordination Geometry: Identifying which atoms of the ligand (e.g., the hydrazide nitrogen and a nearby carbonyl oxygen) coordinate with the metal ion and the resulting geometry of the complex. researchgate.net
Binding Affinity: Calculating the binding energy or binding enthalpy associated with the formation of the metal-ligand complex. A more negative value indicates a stronger, more favorable interaction. mdpi.com These calculations can be used to predict the selectivity of a probe for different metal ions. mdpi.com
For example, in studies of similar hydrazide-based chemosensors, DFT calculations have been used to investigate the binding of ions like Fe³⁺, Cu²⁺, and Cd²⁺. rsc.orgnih.gov The calculations can show how chelation alters the electronic structure of the probe, for instance, by changing the HOMO-LUMO energy levels, which in turn affects the fluorescence output. rsc.org This change is often the basis for the "turn-on" or "turn-off" sensing mechanism.
| Computational Metric | Description | Significance in Chemosensor Design | Reference |
|---|---|---|---|
| Binding Energy (ΔE) | The energy change when the ligand binds to the metal ion. | Quantifies the strength of the interaction; helps predict selectivity among different ions. | mdpi.com |
| Binding Enthalpy (ΔH) | The enthalpy change upon binding, accounting for thermal effects. | Provides a thermodynamic measure of binding strength under specific conditions. | mdpi.com |
| Coordination Bond Lengths | The calculated distances between the metal ion and the coordinating atoms of the ligand. | Confirms the formation of the chelate complex and describes its structure. | nih.gov |
| Frontier Molecular Orbitals | Analysis of HOMO and LUMO energies of the ligand before and after metal binding. | Explains the mechanism of fluorescence change (e.g., PET inhibition) upon chelation. | rsc.org |
Future Research Directions and Emerging Paradigms
Expansion of Bio-orthogonal Reaction Chemistries
The primary application of BDP TR hydrazide involves its bio-orthogonal reaction with carbonyls (aldehydes and ketones) to form stable hydrazone linkages. This has been effectively used for the site-specific labeling of biomolecules. nih.gov A key area of future research involves expanding the repertoire of bio-orthogonal reactions available for the BDP TR core. While the hydrazide-carbonyl ligation is robust, researchers are exploring the development of BDP TR derivatives compatible with other highly efficient and orthogonal chemistries, such as tetrazine ligations. lumiprobe.comnih.gov
Derivatives of the core BDP fluorophore have been successfully synthesized for use in "click chemistry" and reactions with strained cycloalkenes, indicating the platform's versatility. lumiprobe.comnih.gov The goal is to create a toolkit of BDP TR probes that can participate in multiple, distinct bio-orthogonal reactions simultaneously. This would enable researchers to perform multi-target labeling within a single biological system, allowing for the visualization of several distinct processes at once without cross-reactivity. For instance, a protein tagged via hydrazone chemistry could be studied alongside a lipid tagged via a click-chemistry-compatible BDP TR variant.
Advanced Probe Design for Spatiotemporal Resolution
A significant frontier in probe development is the enhancement of spatiotemporal resolution—the ability to visualize biological events in real-time and at specific subcellular locations. Advanced probe design using this compound is central to this effort. Research has shown that the photophysical properties of BDP-hydrazones can be exquisitely sensitive to their local environment. nih.gov
For example, the reaction of a BDP-hydrazine with an aromatic aldehyde results in a product with a different fluorescence emission spectrum compared to the product formed with an aliphatic aldehyde. nih.gov This finding opens the door to designing probes that can distinguish between different types of carbonyl-containing targets within a cell. Future probes could be engineered to be "turn-on" fluorophores, where the this compound is initially non-fluorescent and only becomes brightly fluorescent upon reacting with its target aldehyde or ketone. nih.gov This activation mechanism dramatically improves the signal-to-noise ratio, allowing for the precise tracking of newly synthesized proteins or other molecules without background from unbound probes.
| Reactant Aldehyde | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| Aliphatic Aldehyde | 513 | 543 | 0.11 |
| Unsubstituted Aromatic Aldehyde | 531 | 559 | 0.21 |
| Ortho-hydroxy Aromatic Aldehyde | 528 | 564 | 0.21 |
| This table presents data on how the nature of the aldehyde reactant affects the spectroscopic properties of the resulting BDP-hydrazone in dioxane, demonstrating the potential for creating environmentally sensitive probes. nih.gov |
Integration with Novel Analytical Platforms
The integration of this compound's specific chemical reactivity with new analytical platforms promises to enhance the isolation and detection of rare biomarkers. One such emerging platform utilizes a combination of covalent chemistry, electrostatic attraction, and size-based filtration for the rapid enrichment of circulating RNAs from biological fluids. nih.govnih.gov In this system, a homobifunctional hydrazide is used to capture carbonyl groups present on RNA molecules. nih.gov
Future applications could see this compound integrated into similar platforms, such as those using amine-modified zeolite and PVDF syringe filters. nih.govnih.gov By using this compound instead of a non-fluorescent linker, the captured biomolecules would be fluorescently tagged during the isolation process. This would streamline downstream analysis, allowing for direct quantification on the filter or immediate visualization after elution, thereby creating a seamless "capture-and-detect" system for low-abundance circulating biomarkers.
Development of Multi-responsive and Ratiometric Probes
A major trend in probe development is the shift from simple "on-off" sensors to more sophisticated multi-responsive and ratiometric probes. Ratiometric probes exhibit a change in the ratio of fluorescence intensity at two different wavelengths upon interaction with an analyte, providing a built-in correction for variations in probe concentration, excitation intensity, and environmental factors. mdpi.com
The BODIPY core is an excellent scaffold for ratiometric sensing. mdpi.comresearchgate.net Future research will focus on designing this compound derivatives that undergo a distinct colorimetric and ratiometric fluorescence shift upon binding to their target carbonyl. Furthermore, these probes could be engineered to be multi-responsive, sensing a secondary analyte or a change in the local environment, such as pH or the presence of specific ions or reactive oxygen species. mdpi.comrsc.org For example, a probe could be designed where hydrazone formation enables a secondary sensing mechanism, creating a logical "AND-gate" sensor that only reports when both the target carbonyl and another specific biological marker are present.
Exploration of New Material Science Applications
Beyond biological imaging, the specific reactivity of this compound is being explored for applications in material science. The covalent nature of the hydrazone bond allows for the stable and oriented immobilization of the BDP TR fluorophore onto the surfaces of various materials.
Future work will involve using this compound to functionalize materials that have been pre-modified to display aldehyde or ketone groups. This could include nanoparticles, polymer scaffolds, and microfluidic device surfaces. Such fluorescently-modified materials could serve as solid-state sensors, where the fluorescence properties of the tethered dye change in response to the material's environment. Another potential application is in the creation of fluorescently-coded materials for anti-counterfeiting or high-density data storage, where the specific reaction of this compound allows for precise patterning onto a substrate.
Mechanistic Elucidation of Complex Biological Interactions
The ability to specifically tag biomolecules with this compound provides a powerful tool for dissecting complex biological pathways. By incorporating an unnatural amino acid containing an aldehyde group (like 3-formyltyrosine) into a specific protein, researchers can use this compound to selectively label that protein within a complex cellular environment. nih.gov
This site-specific labeling allows for the precise tracking of a protein's synthesis, trafficking, and degradation. Future studies will leverage this precision to unravel complex protein-protein interactions, monitor conformational changes, and observe the dynamics of cellular machinery in real-time. The "turn-on" fluorescence upon labeling is particularly advantageous, as it allows researchers to follow the fate of a protein from the moment of its synthesis. nih.gov By monitoring the fluorescence signal, it becomes possible to study the kinetics of biological processes, such as the rate of hydrazone formation, which can be tracked using absorption spectroscopy. nih.gov This provides a quantitative method for understanding the mechanisms that govern cellular function.
Q & A
Q. What are the primary spectral characteristics of BDP TR hydrazide, and how do they influence experimental design?
this compound exhibits fluorescence emission in the ROX channel (~610 nm), with a high quantum yield and narrow emission peak, making it ideal for multiplexed assays requiring minimal spectral overlap. Researchers should calibrate detectors to this wavelength and confirm compatibility with other dyes (e.g., fluorescein or rhodamine) in multi-channel setups. Its photostability allows prolonged imaging in live-cell studies .
Q. What chromatographic methods are recommended for analyzing this compound and its reaction products?
Reverse-phase HPLC (RP-HPLC) with a C18 column is effective for separating this compound derivatives. For example, under optimized conditions (e.g., acetonitrile/water gradient), hydrazones (retention time tR = 6.800 min), unreacted hydrazide (tR = 4.387 min), and aldehydes (tR = 1.387 min) can be resolved. UV detection at 272 nm is suitable for quantification .
Q. How should this compound be stored to maintain stability, and what solvents are compatible?
Store lyophilized this compound at -20°C in anhydrous DMSO or DMF to prevent hydrolysis. Aqueous solutions should be prepared fresh and used within 24 hours. Avoid freeze-thaw cycles and prolonged light exposure. Solubility in water is moderate, requiring sonication for full dissolution .
Advanced Research Questions
Q. How can reaction conditions be optimized for efficient carbonyl labeling using this compound?
Key parameters include:
- pH : Use mildly acidic conditions (pH 5–6) to enhance hydrazide-carbonyl reactivity while minimizing protein denaturation.
- Molar ratios : A 5:1 molar excess of this compound to carbonyl groups ensures complete labeling.
- Reaction time : Incubate for 2–4 hours at 25°C, followed by size-exclusion chromatography to remove unreacted dye. Validate efficiency via fluorescence microscopy or HPLC .
Q. What strategies mitigate cross-reactivity of this compound with non-target nucleophiles in complex biological samples?
- Blocking agents : Pre-treat samples with Tris or glycine to quench reactive aldehydes/ketones.
- Selective quenching : Use hydroxylamine to reverse non-specific hydrazone bonds post-labeling.
- Chromatographic validation : Pair RP-HPLC with mass spectrometry to confirm specificity .
Q. How can researchers address unexpected side products when using this compound in carbonyl labeling?
Side products (e.g., hydrolyzed hydrazide or over-labeled conjugates) can be identified via retention time shifts in HPLC. If side reactions dominate, reduce reaction temperature to 4°C or use stabilizing agents like glycerol. For protein studies, employ SDS-PAGE with fluorescence scanning to detect aberrant bands .
Q. What are the implications of this compound’s chemical stability under varying pH and temperature conditions?
Prolonged exposure to alkaline conditions (pH > 8) degrades the hydrazide moiety, reducing labeling efficiency. Thermal stability tests show <10% decomposition at 37°C for 6 hours, but extended heating (>24 hours) should be avoided. Always include negative controls (e.g., no carbonyl source) to assess background signal .
Q. How can this compound be integrated into glycoproteomics workflows for enhanced sensitivity?
Combine with hydrazide chemistry-based enrichment:
- Oxidize glycoproteins to generate aldehydes.
- Label with this compound for fluorescence detection.
- Digest with multiple enzymes (trypsin, pepsin) to improve glycopeptide identification via LC-MS/MS. This approach increases N-glycosite coverage by 30% compared to single-enzyme methods .
Data Contradiction Analysis
Q. How should discrepancies in fluorescence intensity between theoretical and observed values be resolved?
- Quenching effects : Check for interactions with nearby chromophores (e.g., heme groups) using lifetime decay assays.
- Environmental factors : pH or polarity shifts can alter quantum yield. Compare results in buffer vs. cellular lysates.
- Instrument calibration : Validate detector sensitivity with standard curves of free this compound .
Q. What experimental controls are critical when observing non-specific binding in cellular imaging?
- Competitive inhibition : Pre-incubate samples with excess unlabeled hydrazide.
- Knockout validation : Use CRISPR-edited cells lacking target carbonyl groups.
- Cross-channel checks : Confirm signal absence in non-ROX channels (e.g., FITC) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
